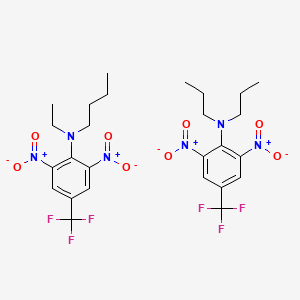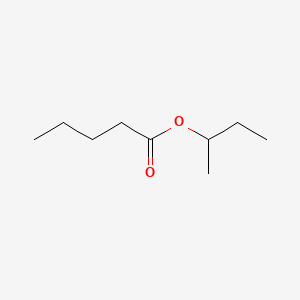
butan-2-yl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl pentanoate, also known as sec-butyl pentanoate, is an ester compound with the molecular formula C9H18O2. It is formed by the esterification of butan-2-ol and pentanoic acid. This compound is characterized by its fruity odor and is commonly used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butan-2-yl pentanoate can be synthesized through the esterification reaction between butan-2-ol and pentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, butan-2-ol and pentanoic acid, are fed into a reactor along with an acid catalyst. The reaction mixture is heated and maintained at a specific temperature to achieve optimal conversion rates. The ester product is then separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl pentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to butan-2-ol and pentanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: Butan-2-ol and pentanoic acid.
Reduction: Butan-2-ol and pentanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Butan-2-yl pentanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential use in bio-trickling filters for the treatment of industrial waste gases.
Medicine: Explored for its potential neuroprotective effects in the design and synthesis of new analogues.
Industry: Utilized in the flavor and fragrance industry due to its fruity odor.
Mechanism of Action
The mechanism of action of butan-2-yl pentanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating metabolic activity and enhancing the production of certain metabolites. For example, it has been shown to induce the production of interleukin-10 (IL-10) in lymphocytes by reprogramming their metabolic activity towards elevated glucose oxidation.
Comparison with Similar Compounds
Butan-2-yl pentanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Isopropyl butyrate: Used in perfumes and as a flavoring agent.
Uniqueness
This compound is unique due to its specific combination of butan-2-ol and pentanoic acid, which imparts distinct chemical and physical properties
Properties
CAS No. |
23361-74-2 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
butan-2-yl pentanoate |
InChI |
InChI=1S/C9H18O2/c1-4-6-7-9(10)11-8(3)5-2/h8H,4-7H2,1-3H3 |
InChI Key |
WKIZFWVLAYCRDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


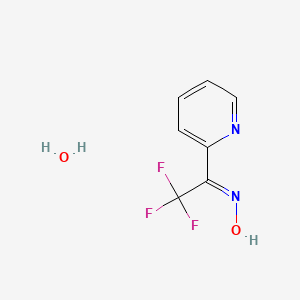
![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)
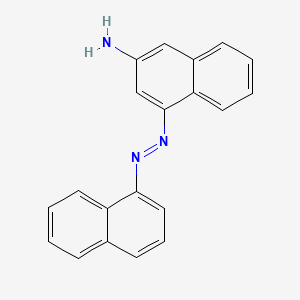
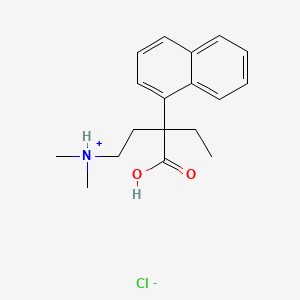
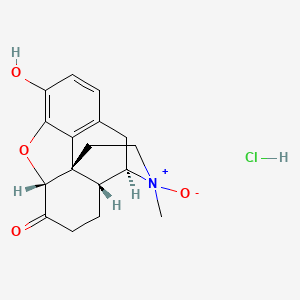

![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)
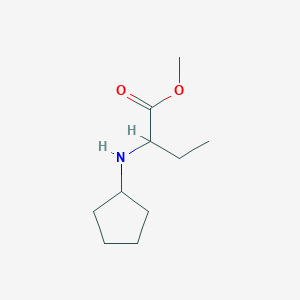
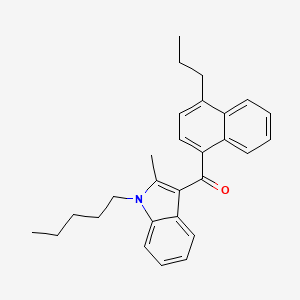
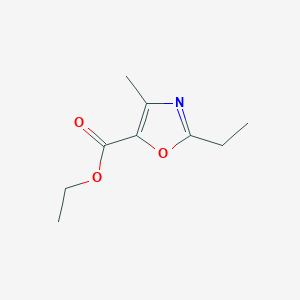
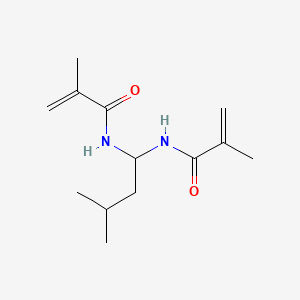
![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)
